molecular formula C12H14BrN3 B1401932 2-Bromo-6-(piperidin-1-ylamino)benzonitrile CAS No. 1602288-43-6

2-Bromo-6-(piperidin-1-ylamino)benzonitrile

Cat. No.: B1401932
CAS No.: 1602288-43-6
M. Wt: 280.16 g/mol
InChI Key: YXBHTKMDRDONAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-(piperidin-1-ylamino)benzonitrile is an organic compound that features a bromine atom, a piperidin-1-ylamino group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(piperidin-1-ylamino)benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-6-nitrobenzonitrile and piperidine.

    Reduction: The nitro group in 2-bromo-6-nitrobenzonitrile is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Amination: The resulting 2-bromo-6-aminobenzonitrile is then reacted with piperidine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(piperidin-1-ylamino)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azides or thiols.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

Scientific Research Applications

2-Bromo-6-(piperidin-1-ylamino)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-(piperidin-1-ylamino)benzonitrile involves its interaction with specific molecular targets. The piperidin-1-ylamino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-(morpholin-4-ylamino)benzonitrile
  • 2-Bromo-6-(pyrrolidin-1-ylamino)benzonitrile
  • 2-Bromo-6-(azepan-1-ylamino)benzonitrile

Uniqueness

2-Bromo-6-(piperidin-1-ylamino)benzonitrile is unique due to the presence of the piperidin-1-ylamino group, which imparts specific steric and electronic properties. This makes it particularly useful in the design of compounds with desired biological activities .

Properties

IUPAC Name

2-bromo-6-(piperidin-1-ylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3/c13-11-5-4-6-12(10(11)9-14)15-16-7-2-1-3-8-16/h4-6,15H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBHTKMDRDONAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)NC2=C(C(=CC=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-(piperidin-1-ylamino)benzonitrile
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-(piperidin-1-ylamino)benzonitrile
Reactant of Route 3
Reactant of Route 3
2-Bromo-6-(piperidin-1-ylamino)benzonitrile
Reactant of Route 4
Reactant of Route 4
2-Bromo-6-(piperidin-1-ylamino)benzonitrile
Reactant of Route 5
2-Bromo-6-(piperidin-1-ylamino)benzonitrile
Reactant of Route 6
2-Bromo-6-(piperidin-1-ylamino)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.